molecular formula C21H16N2O2S B11124563 N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B11124563
M. Wt: 360.4 g/mol
InChI Key: YYESABIJFBSWKY-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a naphthalene ring, a thiazole ring, and a phenoxyacetamide group, which together contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenoxyacetamide Group: The phenoxyacetamide group can be synthesized by reacting phenol with chloroacetyl chloride to form phenoxyacetyl chloride, which is then reacted with the thiazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group, where nucleophiles can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can be compared with other compounds that have similar structural features, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C21H16N2O2S/c24-20(13-25-16-9-2-1-3-10-16)23-21-22-19(14-26-21)18-12-6-8-15-7-4-5-11-17(15)18/h1-12,14H,13H2,(H,22,23,24)

InChI Key

YYESABIJFBSWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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